Vadimezan (DMXAA) Vadimezan (DMXAA) Vadimezan is a fused tricyclic analogue of flavone acetic acid with potential antineoplastic activity. Vadimezan induces the cytokines tumor necrosis alpha (TNF-alpha), serotonin and nitric oxide, resulting in hemorrhagic necrosis and a decrease in angiogenesis. This agent also stimulates the anti-tumor activity of tumor-associated macrophages.
Vadimezan is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 5,6-dimethyl-9-oxoxanthen-4-yl group. It has a role as an antineoplastic agent. It is a member of xanthones and a monocarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 117570-53-3
VCID: VC0548147
InChI: InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19)
SMILES: CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

Vadimezan (DMXAA)

CAS No.: 117570-53-3

Inhibitors

VCID: VC0548147

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Vadimezan (DMXAA) - 117570-53-3

CAS No. 117570-53-3
Product Name Vadimezan (DMXAA)
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid
Standard InChI InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19)
Standard InChIKey XGOYIMQSIKSOBS-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C
Appearance Light brown to brown solid powder
Description Vadimezan is a fused tricyclic analogue of flavone acetic acid with potential antineoplastic activity. Vadimezan induces the cytokines tumor necrosis alpha (TNF-alpha), serotonin and nitric oxide, resulting in hemorrhagic necrosis and a decrease in angiogenesis. This agent also stimulates the anti-tumor activity of tumor-associated macrophages.
Vadimezan is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 5,6-dimethyl-9-oxoxanthen-4-yl group. It has a role as an antineoplastic agent. It is a member of xanthones and a monocarboxylic acid.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5,6-dimethyl xanthenone acetic acid
5,6-dimethyl-9-oxo-9H-xanthene-4-acetic acid
5,6-dimethylxanthenone-4-acetic acid
5,6-dimethylxanthenoneacetic acid
5,6-dimethylxanthenoneacetic acid, sodium salt
5,6-MeXAA
AS1404
ASA 404
ASA-404
ASA404
dimethyloxoxanthene acetic acid
DMXAA
NSC 640488
vadimezan
Reference 1: Lou YC, Kao YF, Chin KH, Chen JK, Tu JL, Chen C, Chou SH. Backbone resonance assignments of the 54 kDa dimeric C-terminal domain of murine STING in complex with DMXAA. Biomol NMR Assign. 2014 Dec 9. [Epub ahead of print] PubMed PMID: 25487675.
2: Gao P, Zillinger T, Wang W, Ascano M, Dai P, Hartmann G, Tuschl T, Deng L, Barchet W, Patel DJ. Binding-pocket and lid-region substitutions render human STING sensitive to the species-specific drug DMXAA. Cell Rep. 2014 Sep 25;8(6):1668-76. doi: 10.1016/j.celrep.2014.08.010. Epub 2014 Sep 4. PubMed PMID: 25199835.
3: Downey CM, Aghaei M, Schwendener RA, Jirik FR. DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer, and like the endogenous non-canonical cyclic dinucleotide STING agonist, 2'3'-cGAMP, induces M2 macrophage repolarization. PLoS One. 2014 Jun 18;9(6):e99988. doi: 10.1371/journal.pone.0099988. eCollection 2014. PubMed PMID: 24940883; PubMed Central PMCID: PMC4062468.
4: Yung R, Seyfoddin V, Guise C, Tijono S, McGregor A, Connor B, Ching LM. Efficacy against subcutaneous or intracranial murine GL261 gliomas in relation to the concentration of the vascular-disrupting agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), in the brain and plasma. Cancer Chemother Pharmacol. 2014 Mar;73(3):639-49. doi: 10.1007/s00280-014-2395-y. Epub 2014 Jan 30. PubMed PMID: 24477604.
5: Gao P, Ascano M, Zillinger T, Wang W, Dai P, Serganov AA, Gaffney BL, Shuman S, Jones RA, Deng L, Hartmann G, Barchet W, Tuschl T, Patel DJ. Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell. 2013 Aug 15;154(4):748-62. doi: 10.1016/j.cell.2013.07.023. Epub 2013 Aug 1. PubMed PMID: 23910378.
6: Tang CK, Aoshi T, Jounai N, Ito J, Ohata K, Kobiyama K, Dessailly BH, Kuroda E, Akira S, Mizuguchi K, Coban C, Ishii KJ. The chemotherapeutic agent DMXAA as a unique IRF3-dependent type-2 vaccine adjuvant. PLoS One. 2013;8(3):e60038. doi: 10.1371/journal.pone.0060038. Epub 2013 Mar 21. PubMed PMID: 23555875; PubMed Central PMCID: PMC3605442.
7: Tijono SM, Guo K, Henare K, Palmer BD, Wang LC, Albelda SM, Ching LM. Identification of human-selective analogues of the vascular-disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Br J Cancer. 2013 Apr 2;108(6):1306-15. doi: 10.1038/bjc.2013.101. Epub 2013 Mar 12. PubMed PMID: 23481185; PubMed Central PMCID: PMC3619269.
8: Yeniceli D, Deng X, Adams E, Dogrukol-Ak D, Van Schepdael A. Development of a CD-MEKC method for investigating the metabolism of tamoxifen by flavin-containing monooxygenases and the inhibitory effects of methimazole, nicotine and DMXAA. Electrophoresis. 2013 Feb;34(3):463-70. doi: 10.1002/elps.201200356. Epub 2012 Dec 26. PubMed PMID: 23161341.
9: Prantner D, Perkins DJ, Lai W, Williams MS, Sharma S, Fitzgerald KA, Vogel SN. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential. J Biol Chem. 2012 Nov 16;287(47):39776-88. doi: 10.1074/jbc.M112.382986. Epub 2012 Oct 1. PubMed PMID: 23027866; PubMed Central PMCID: PMC3501038.
10: Henare K, Wang L, Wang LC, Thomsen L, Tijono S, Chen CJ, Winkler S, Dunbar PR, Print C, Ching LM. Dissection of stromal and cancer cell-derived signals in melanoma xenografts before and after treatment with DMXAA. Br J Cancer. 2012 Mar 13;106(6):1134-47. doi: 10.1038/bjc.2012.63. PubMed PMID: 22415295; PubMed Central PMCID: PMC3304430.
11: McKeage MJ, Jameson MB; AS1404-201 Study Group Investigators. Comparative outcomes of squamous and non-squamous non-small cell lung cancer (NSCLC) patients in phase II studies of ASA404 (DMXAA) - retrospective analysis of pooled data. J Thorac Dis. 2010 Dec;2(4):199-204. doi: 10.3978/j.issn.2072-1439.2010.02.04.1. PubMed PMID: 22263047; PubMed Central PMCID: PMC3256477.
12: Buchanan CM, Shih JH, Astin JW, Rewcastle GW, Flanagan JU, Crosier PS, Shepherd PR. DMXAA (Vadimezan, ASA404) is a multi-kinase inhibitor targeting VEGFR2 in particular. Clin Sci (Lond). 2012 May 1;122(10):449-57. doi: 10.1042/CS20110412. PubMed PMID: 22142330.
13: Jameson MB, Head M. Pharmacokinetic evaluation of vadimezan (ASA404, 5,6-dimethylxanthenone-4-acetic acid, DMXAA). Expert Opin Drug Metab Toxicol. 2011 Oct;7(10):1315-26. doi: 10.1517/17425255.2011.614389. Epub 2011 Aug 26. Review. PubMed PMID: 21870897.
14: Marysael T, Ni Y, Lerut E, de Witte P. Influence of the vascular damaging agents DMXAA and ZD6126 on hypericin distribution and accumulation in RIF-1 tumors. J Cancer Res Clin Oncol. 2011 Nov;137(11):1619-27. doi: 10.1007/s00432-011-1032-y. Epub 2011 Aug 21. PubMed PMID: 21858709.
15: Sun J, Wang LC, Fridlender ZG, Kapoor V, Cheng G, Ching LM, Albelda SM. Activation of mitogen-activated protein kinases by 5,6-dimethylxanthenone-4-acetic acid (DMXAA) plays an important role in macrophage stimulation. Biochem Pharmacol. 2011 Nov 1;82(9):1175-85. doi: 10.1016/j.bcp.2011.07.086. Epub 2011 Jul 26. PubMed PMID: 21819972; PubMed Central PMCID: PMC3191304.
16: Peng S, Monie A, Pang X, Hung CF, Wu TC. Vascular disrupting agent DMXAA enhances the antitumor effects generated by therapeutic HPV DNA vaccines. J Biomed Sci. 2011 Mar 8;18:21. doi: 10.1186/1423-0127-18-21. PubMed PMID: 21385449; PubMed Central PMCID: PMC3062584.
17: Shirey KA, Nhu QM, Yim KC, Roberts ZJ, Teijaro JR, Farber DL, Blanco JC, Vogel SN. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-beta-mediated antiviral activity in vitro and in vivo. J Leukoc Biol. 2011 Mar;89(3):351-7. doi: 10.1189/jlb.0410216. Epub 2010 Nov 17. PubMed PMID: 21084628; PubMed Central PMCID: PMC3040469.
18: Baguley BC, Siemann DW. Temporal aspects of the action of ASA404 (vadimezan; DMXAA). Expert Opin Investig Drugs. 2010 Nov;19(11):1413-25. doi: 10.1517/13543784.2010.529128. Review. PubMed PMID: 20964495; PubMed Central PMCID: PMC3583340.
19: Brauer R, Wang LC, Woon ST, Bridewell DJ, Henare K, Malinger D, Palmer BD, Vogel SN, Kieda C, Tijono SM, Ching LM. Labeling of oxidizable proteins with a photoactivatable analog of the antitumor agent DMXAA: evidence for redox signaling in its mode of action. Neoplasia. 2010 Sep;12(9):755-65. PubMed PMID: 20824052; PubMed Central PMCID: PMC2933696.
20: Head M, Jameson MB. The development of the tumor vascular-disrupting agent ASA404 (vadimezan, DMXAA): current status and future opportunities. Expert Opin Investig Drugs. 2010 Feb;19(2):295-304. doi: 10.1517/13543780903540214. PubMed PMID: 20050824.
PubChem Compound 123964
Last Modified Nov 11 2021
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